molecular formula C13H20O2 B132288 1,3-Dimethoxy-5-pentylbenzene CAS No. 22976-40-5

1,3-Dimethoxy-5-pentylbenzene

Cat. No.: B132288
CAS No.: 22976-40-5
M. Wt: 208.3 g/mol
InChI Key: LSPSEUBXQFHRGA-UHFFFAOYSA-N
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Description

1,3-Dimethoxy-5-pentylbenzene: is an organic compound with the molecular formula C13H20O2 . It is a derivative of benzene, where two methoxy groups are attached to the first and third carbon atoms, and a pentyl group is attached to the fifth carbon atom. This compound is known for its aromatic properties and is used in various chemical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Dimethoxy-5-pentylbenzene can be synthesized through a Grignard reaction. Initially, 1-bromo-3,5-dimethoxybenzene is reacted with magnesium to form a Grignard reagent. This reagent then undergoes a transition metal cross-coupling reaction with a primary alkyl halide, utilizing copper and lithium salts as pre-catalysts .

Industrial Production Methods: In an industrial setting, the synthesis involves the reaction of 1-bromo-3,5-dimethoxybenzene with decylboronic acid in the presence of a palladium catalyst and potassium phosphate. The reaction mixture is heated to reflux for 48 hours, followed by extraction and purification steps to obtain this compound .

Chemical Reactions Analysis

Types of Reactions: 1,3-Dimethoxy-5-pentylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1,3-Dimethoxy-5-pentylbenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a model compound for studying the effects of methoxy and alkyl substituents on biological activity.

    Medicine: Research is ongoing to explore its potential therapeutic properties, including antioxidant and anti-inflammatory effects.

    Industry: It is used in the production of fragrances, flavors, and other aromatic compounds

Mechanism of Action

The mechanism of action of 1,3-dimethoxy-5-pentylbenzene involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 1,3-Dimethoxy-5-pentylbenzene is unique due to its specific substitution pattern, which imparts distinct hydrophobic and steric properties. These properties influence its reactivity and interactions in various chemical and biological systems .

Properties

IUPAC Name

1,3-dimethoxy-5-pentylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O2/c1-4-5-6-7-11-8-12(14-2)10-13(9-11)15-3/h8-10H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSPSEUBXQFHRGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC(=CC(=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30335377
Record name 1,3-dimethoxy-5-pentylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30335377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22976-40-5
Record name 1,3-dimethoxy-5-pentylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30335377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 1,3-Dimethoxy-5-pentylbenzene in the synthesis of cannabifuran?

A1: this compound serves as a crucial starting material in the synthesis of cannabifuran []. The research highlights a novel synthetic route where this compound reacts with 2,3-dimethoxy-p-toluic acid, ultimately leading to the formation of cannabifuran through a series of reactions, including a key aryl–aryl bond formation and a final furan ring closure.

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